molecular formula C8H8Cl2O B1582421 1,3-Dichloro-2-(methoxymethyl)benzene CAS No. 33486-90-7

1,3-Dichloro-2-(methoxymethyl)benzene

Cat. No. B1582421
CAS RN: 33486-90-7
M. Wt: 191.05 g/mol
InChI Key: QBKBHXIQLAMKOB-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(methoxymethyl)benzene, also known as 1,3-DCMB, is a chemical compound with a wide range of uses in research and industrial applications. It is a colorless solid with a melting point of 108-110°C and a boiling point of 199-200°C. It is insoluble in water but soluble in ethanol, chloroform, and other organic solvents. It is a highly volatile compound, with a vapor pressure of 0.0048 mmHg at 25°C.

Scientific Research Applications

Synthesis and Materials Development

1,3-Dichloro-2-(methoxymethyl)benzene plays a significant role in the synthesis of various organic compounds and materials. For example, its derivative, 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, was used in the synthesis of pillar[5]arenes, a class of molecules with potential applications in host-guest chemistry and material science. These compounds were found to encapsulate acetonitrile molecules, demonstrating their potential as molecular containers (Kou et al., 2010). Additionally, 1,2-bis(2-methoxyethylthio)benzene, a similar compound, has been utilized in solvent extraction systems for the recovery of palladium from spent automotive catalysts, indicating its utility in recycling and sustainable practices (Traeger et al., 2012).

Catalysis and Chemical Reactions

1,3-Dichloro-2-(methoxymethyl)benzene-related compounds have been used to study catalytic and chemical reactions. For instance, in the field of catalysis, the study of 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene and its reactions with various compounds demonstrated its potential in creating polymers with unique properties (Nishikubo et al., 1999). Moreover, the methoxymethyl group in certain benzene derivatives has been shown to impact the rate of oxidative processes, providing insights into the role of substituents in chemical reactivity (Bailey et al., 2017).

Energy and Fuel Applications

Research has also explored the use of methoxymethyl benzene derivatives in energy and fuel applications. A study highlighted the synthesis of methoxymethyl benzene through electrochemical reactions, showcasing its potential as a fuel additive to improve combustion efficiency (Ma et al., 2007). This indicates the broader applicability of 1,3-Dichloro-2-(methoxymethyl)benzene derivatives in sustainable energy solutions.

properties

IUPAC Name

1,3-dichloro-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBHXIQLAMKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187127
Record name 1,3-Dichloro-2-(methoxymethyl)benzene
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(methoxymethyl)benzene

CAS RN

33486-90-7
Record name 1,3-Dichloro-2-(methoxymethyl)benzene
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Record name 1,3-Dichloro-2-(methoxymethyl)benzene
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Record name 1,3-Dichloro-2-(methoxymethyl)benzene
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Record name 1,3-dichloro-2-(methoxymethyl)benzene
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Record name 1,3-Dichloro-2-(methoxymethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Liu, C Wan, A Zheng, L Wang, K Yin, D Liu… - Chinese Journal of …, 2019 - sioc-journal.cn
A catalytic system for the oxidation of benzylic ethers to esters has been developed utilizing reusable MnO xN@ C as catalyst and tert-butyl hydroperoxide (TBHP) as benign oxidant …
Number of citations: 1 sioc-journal.cn
刘晶, 万聪, 郑爱丽, 王连月, 殷凯越, 刘丹丹, 王圣德… - 有机化学, 2019 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mails: Ren_lanhui@163.com; sgao@dicp.ac.cn Received July 5, 2018; revised …
Number of citations: 4 sioc-journal.cn

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